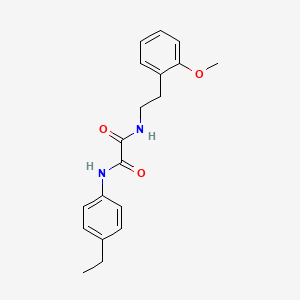

N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide is an organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group. The structure includes a 4-ethylphenyl group and a 2-methoxyphenethyl group, which contribute to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide typically involves the reaction of oxalyl chloride with the corresponding amines. The general synthetic route can be outlined as follows:

Preparation of Oxalyl Chloride: Oxalyl chloride is prepared by reacting oxalic acid with thionyl chloride.

Reaction with Amines: The oxalyl chloride is then reacted with 4-ethylphenylamine and 2-methoxyphenethylamine under controlled conditions to form the desired oxalamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the product.

化学反应分析

Types of Reactions

N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxalamide to amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

Oxidation: Oxides of the original compound.

Reduction: Corresponding amines.

Substitution: Substituted aromatic compounds.

科学研究应用

N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- N1-(4-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide

- N1-(4-chlorophenyl)-N2-(2-methoxyphenethyl)oxalamide

- N1-(4-fluorophenyl)-N2-(2-methoxyphenethyl)oxalamide

Uniqueness

N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and physical properties compared to its analogs

生物活性

N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C18H22N2O3

- Molecular Weight : 314.38 g/mol

- CAS Number : 898374-20-4

The compound features an oxalamide backbone, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in the body. These interactions may include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting metabolic pathways.

- Receptor Modulation : It could potentially bind to receptors involved in various signaling pathways, influencing cellular responses.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that hybrid compounds containing oxalamide structures could induce apoptosis in cancer cells, particularly in models of Ehrlich Ascites Carcinoma (EAC). The results showed a complete reduction in tumor cell viability when treated with such compounds .

Antioxidant Properties

The antioxidant capacity of this compound has also been explored. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer. The compound's ability to scavenge free radicals may contribute to its protective effects on cellular health .

Study on Antitumor Effects

A notable study investigated the antitumor activity of related compounds against EAC cells. The findings revealed that the administration of these compounds led to:

- 100% decrease in tumor cell viability .

- Enhanced apoptotic activity confirmed through histopathological examinations.

- No significant adverse effects on liver and kidney functions were observed, indicating a favorable safety profile .

Comparative Analysis with Other Agents

In comparative studies involving alkylating agents and other antineoplastic compounds, this compound demonstrated comparable efficacy in inhibiting tumor growth while exhibiting a distinct mechanism of action that warrants further investigation .

Data Table: Biological Activity Summary

常见问题

Q. Basic: What are the optimal synthetic routes for N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide?

Methodological Answer:

The synthesis of oxalamide derivatives typically involves coupling substituted amines with oxalyl chloride or activated oxalate esters. For example:

- Step 1: Prepare the primary amines (4-ethylphenylamine and 2-methoxyphenethylamine) and protect reactive groups if necessary.

- Step 2: React 4-ethylphenylamine with oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the intermediate monoamide chloride.

- Step 3: Add 2-methoxyphenethylamine dropwise under nitrogen, followed by stirring at room temperature for 12–24 hours.

- Step 4: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization (35–52%) requires controlled temperatures and exclusion of moisture .

Q. Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

Post-synthesis characterization involves:

- NMR Spectroscopy: Confirm structure via 1H- and 13C-NMR. For example, the 2-methoxyphenethyl group shows a singlet at δ 3.75–3.85 ppm (OCH3) and aromatic protons as multiplet signals .

- Mass Spectrometry: ESI-MS or HRMS validates molecular weight (e.g., expected [M+H]+ for C19H23N2O3: 327.1709).

- HPLC: Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. Advanced: How can low yields in coupling reactions be addressed during synthesis?

Methodological Answer:

Low yields often stem from competing side reactions (e.g., hydrolysis or dimerization). Mitigation strategies include:

- Temperature Control: Perform reactions at 0–5°C to slow hydrolysis of oxalyl chloride .

- Catalyst Use: Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .

- Solvent Optimization: Use anhydrous THF or DMF to improve solubility of intermediates .

Q. Advanced: How should researchers analyze contradictions in biological activity data across studies?

Methodological Answer:

Contradictions may arise from:

- Purity Discrepancies: Re-test compound purity via HPLC and compare batch-to-batch variability .

- Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, cytotoxicity assays may show IC50 variations due to differential metabolic rates .

- Structural Analogues: Compare activity trends with analogues (e.g., fluorobenzyl vs. ethylphenyl substitutions) to identify critical pharmacophores .

Q. Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Variation: Synthesize derivatives with modifications to the ethylphenyl (e.g., replacing ethyl with propyl) or methoxyphenethyl (e.g., replacing OCH3 with Cl) groups .

- Biological Testing: Screen analogues against target enzymes (e.g., cytochrome P450 isoforms) using fluorescence-based assays.

- Data Correlation: Use molecular docking (AutoDock Vina) to link activity trends with binding affinities to active sites .

属性

IUPAC Name |

N'-(4-ethylphenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-3-14-8-10-16(11-9-14)21-19(23)18(22)20-13-12-15-6-4-5-7-17(15)24-2/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEVKRLTHCWVSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。